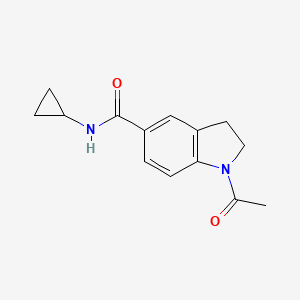![molecular formula C15H19N3O B7472570 2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one is a synthetic compound that has gained attention in the scientific community due to its potential in various research applications. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one is not fully understood, but it is believed to interact with cellular structures, such as mitochondria and proteins. This compound has been shown to selectively stain mitochondria in live cells, suggesting that it may interact with mitochondrial membranes. Additionally, it has been shown to bind to proteins, such as calmodulin, and inhibit their activity.
Biochemical and Physiological Effects:
2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one has been shown to have various biochemical and physiological effects. In addition to its ability to selectively stain mitochondria in live cells, it has also been shown to inhibit the activity of calmodulin, a calcium-binding protein involved in various cellular processes. This compound has also been shown to have neuroprotective effects in vitro and in vivo, suggesting its potential as a drug candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one in lab experiments is its ability to selectively stain mitochondria in live cells. This allows for real-time monitoring of mitochondrial function and dynamics. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe and reliable tool for studying various cellular processes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the exploration of its potential as a drug candidate for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a tool for studying protein-protein interactions.
Synthesemethoden
2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-methylpiperidine with phthalic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an imide intermediate, which is then reduced to the desired compound using a reducing agent. Other methods include the reaction of phthalic anhydride with 4-methylpiperidin-4-ol or the reaction of phthalic acid with 4-methylpiperidine in the presence of a dehydrating agent.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one has been studied extensively for its potential in various research applications. One of the most promising applications is its use as a fluorescent probe for imaging cellular structures. This compound has been shown to selectively stain mitochondria in live cells and can be used to monitor mitochondrial function in real-time. Other applications include its use as a potential drug candidate for the treatment of neurodegenerative diseases and as a tool for studying protein-protein interactions.
Eigenschaften
IUPAC Name |
2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-6-8-17(9-7-12)11-18-15(19)14-5-3-2-4-13(14)10-16-18/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWRBWVNJWNMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)









![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)
![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)
